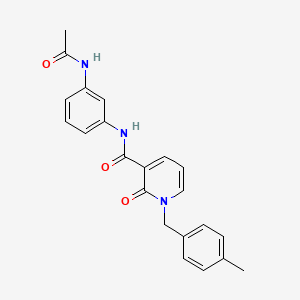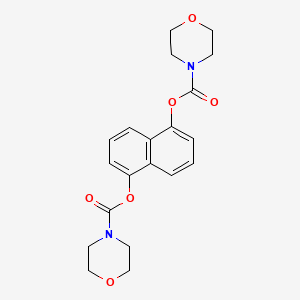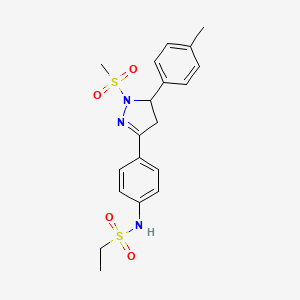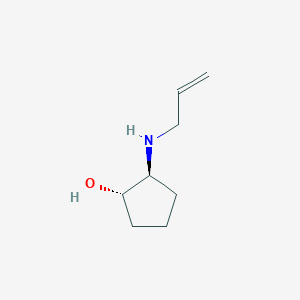![molecular formula C16H14ClN5O3S B2589233 3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034558-62-6](/img/structure/B2589233.png)
3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C16H14ClN5O3S and its molecular weight is 391.83. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds with triazine and piperidine derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal species. These compounds, through their structural configurations, show promise in combating microbial infections by inhibiting the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans among others. This suggests the potential application of the given compound in developing new antimicrobial agents (Bektaş et al., 2007; Patel et al., 2012).
Anti-inflammatory and Antioxidant Activities
Research on derivatives of triazole and piperidine has also highlighted their potential anti-inflammatory and antioxidant activities. These compounds were tested for their efficacy in inhibiting inflammation and scavenging free radicals, suggesting their utility in treating inflammatory conditions and in protecting against oxidative stress. The specific structural characteristics of these compounds play a crucial role in their biological activities, indicating the importance of structural optimization in drug development (Al-Omar et al., 2010).
Anticancer Evaluation
Furthermore, derivatives of triazinone have been synthesized and evaluated for their anticancer properties. Some of these compounds showed potent activity against various cancer cell lines, indicating their potential as leads in the discovery of new anticancer drugs. The mechanism of action often involves interaction with cellular targets that are crucial for cancer cell survival and proliferation, underscoring the therapeutic potential of such compounds in oncology (Bondock & Gieman, 2015).
Enzyme Inhibition
Compounds featuring triazine and piperidine moieties have been investigated for their role in enzyme inhibition, particularly targeting enzymes like soluble epoxide hydrolase. This enzyme plays a significant role in various physiological processes, and its inhibition can lead to therapeutic effects in diseases like hypertension and inflammation. The specific triazine derivatives designed for this purpose have shown promising results in both in vitro and in vivo models, highlighting the compound's potential application in enzyme inhibition for therapeutic purposes (Thalji et al., 2013).
properties
IUPAC Name |
3-[1-(5-chloro-6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3S/c17-11-7-9(8-18-14(11)23)15(24)21-4-1-10(2-5-21)22-16(25)13-12(19-20-22)3-6-26-13/h3,6-8,10H,1-2,4-5H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKPTWGMRVHSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CNC(=O)C(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B2589154.png)
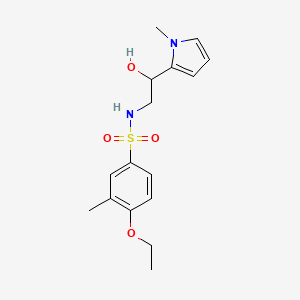
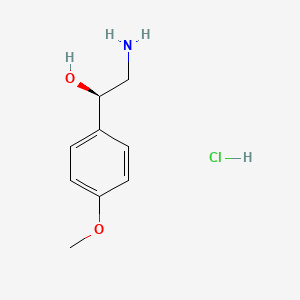
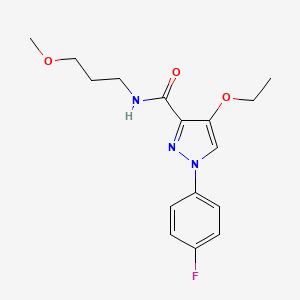
![4-[(2,5-dimethylphenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2589159.png)
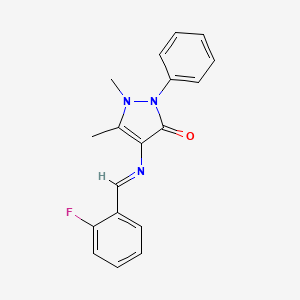
![Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate](/img/structure/B2589164.png)
